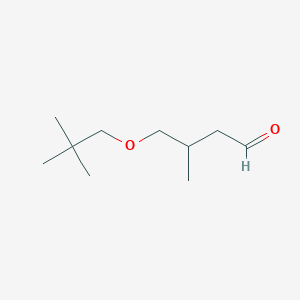
4-(2,2-Dimethylpropoxy)-3-methylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethylpropoxy)-3-methylbutanal is an organic compound with a unique structure that includes a butanal backbone substituted with a 2,2-dimethylpropoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropoxy)-3-methylbutanal typically involves the reaction of 3-methylbutanal with 2,2-dimethylpropyl alcohol under acidic or basic conditions to form the desired ether linkage. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the process. Purification steps, including distillation and recrystallization, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropoxy)-3-methylbutanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form the corresponding alcohol and aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used to cleave the ether linkage.
Major Products Formed
Oxidation: 4-(2,2-Dimethylpropoxy)-3-methylbutanoic acid.
Reduction: 4-(2,2-Dimethylpropoxy)-3-methylbutanol.
Substitution: 2,2-Dimethylpropyl alcohol and 3-methylbutanal.
Scientific Research Applications
4-(2,2-Dimethylpropoxy)-3-methylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpropoxy)-3-methylbutanal involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylic acid: A potent inhibitor of xanthine oxidoreductase.
1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid: Another inhibitor of xanthine oxidase with similar structural features.
Uniqueness
4-(2,2-Dimethylpropoxy)-3-methylbutanal is unique due to its specific substitution pattern and the presence of both an aldehyde and an ether functional group
Properties
CAS No. |
57549-10-7 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
4-(2,2-dimethylpropoxy)-3-methylbutanal |
InChI |
InChI=1S/C10H20O2/c1-9(5-6-11)7-12-8-10(2,3)4/h6,9H,5,7-8H2,1-4H3 |
InChI Key |
MAJNLYRPMYCYHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)COCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















